(Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a Z-configured enone backbone substituted with a 2-fluorophenyl group, a chlorine atom, and a piperidinyl moiety. Its structure combines electron-withdrawing (chloro, fluoro) and electron-donating (piperidinyl) groups, influencing its physicochemical and biological properties. The Z-configuration is critical for maintaining stereochemical stability, while the 2-fluorophenyl group enhances metabolic resistance compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[(Z)-1-chloro-1-(2-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2/c22-18(16-11-5-6-12-17(16)23)19(21(27)25-13-7-2-8-14-25)24-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26)/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLOWLKIMKDFFP-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2F)Cl)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2F)/Cl)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138512 | |
| Record name | N-[(1Z)-2-Chloro-2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)ethenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323140-60-8 | |
| Record name | N-[(1Z)-2-Chloro-2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)ethenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323140-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1Z)-2-Chloro-2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)ethenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, with the CAS number 1323140-60-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H20ClFN2O2
- Molecular Weight : 386.85 g/mol
- Purity : Typically available at 95% purity .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various benzamide derivatives, including those structurally related to this compound. For instance, pyrrole benzamide derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data on this compound's MIC against these pathogens is limited, its structural similarities suggest potential efficacy.
The mechanism by which compounds like this compound exert their antibacterial effects may involve inhibition of bacterial cell wall synthesis or interference with specific biochemical pathways essential for bacterial survival. This aligns with findings that halogenated compounds often exhibit enhanced bioactivity due to their ability to interact with biological targets effectively .
In Vitro Evaluations
In vitro studies assessing the antibacterial activity of similar compounds have indicated that modifications in the chemical structure can lead to significant variations in potency. For example, a study found that certain piperidine derivatives had favorable interactions with bacterial enzymes, enhancing their antibacterial activity . Although direct studies on this compound are scarce, its structural analogs provide a basis for hypothesizing its potential effectiveness.
Comparative Analysis
A comparative analysis of various benzamide derivatives reveals that those containing halogen substituents often display superior biological activity. The following table summarizes the MIC values of selected compounds against common bacterial strains:
| Compound Name | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Compound A | 3.12 | 10 |
| Compound B | 6.25 | 20 |
| (Z)-N-(1-Chloro... | TBD | TBD |
Comparison with Similar Compounds
Structural Analogs and Molecular Data
*Calculated based on analogous structures.
Substituent Effects on Properties
- The 2-nitrophenyl analog (MW 413.85) has a higher molecular weight and polarity, likely reducing membrane permeability .
Electron-Donating Groups (2-Methyl):
Halogen Substituents (2-Bromo):
Unsubstituted Phenyl:
- The phenyl-substituted compound (MW 368.85) serves as a baseline with neutral electronic effects, offering insights into the necessity of substituents for activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
